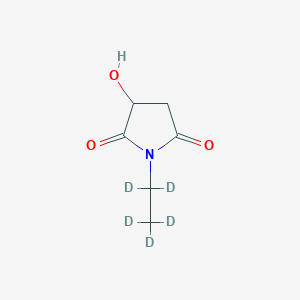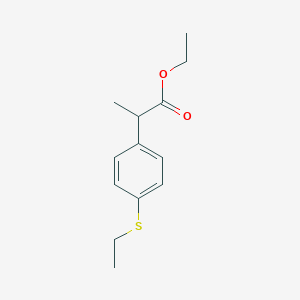![molecular formula C10H8N2OS B13843148 8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
8-Methoxy-8H-isothiazolo[5,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sinalexin is a potent antifungal phytoalexin produced by cruciferous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Sinalexin plays a crucial role in plant defense mechanisms, particularly against fungal pathogens such as Leptosphaeria maculans .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sinalexin involves several steps. One of the key intermediates in its synthesis is 3-formylindolyl-2-sulfonic acid. The synthetic route typically starts with the reductive bioconversion of brassilexin to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
Industrial Production Methods: The process would require optimization for large-scale production, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
化学反应分析
Types of Reactions: Sinalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary detoxification pathways involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of sinalexin include sodium hydride (NaH), methyl iodide (MeI), and acetic anhydride (Ac2O). Reaction conditions often involve the use of dry tetrahydrofuran (THF) as a solvent and stirring at room temperature .
Major Products Formed: The major products formed from the reactions of sinalexin include 3-aminomethyleneindole-2-thione and 3-formylindolyl-2-sulfonic acid. These intermediates are crucial for understanding the detoxification pathways and the antifungal activity of sinalexin .
科学研究应用
Sinalexin has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. Its potent antifungal properties make it a valuable compound for studying plant-pathogen interactions and developing sustainable crop protection strategies. Researchers have also explored its potential as a natural pesticide and its role in enhancing disease resistance in cruciferous crops .
作用机制
The mechanism of action of sinalexin involves its interaction with fungal pathogens. Sinalexin disrupts the cellular processes of the pathogens, leading to their detoxification and eventual death. The molecular targets and pathways involved include the reductive bioconversion of sinalexin to less toxic intermediates, which are then further metabolized by the pathogens .
相似化合物的比较
Similar Compounds: Sinalexin is similar to other cruciferous phytoalexins such as brassilexin, brassicanal A, spirobrassinin, and 1-methoxyspirobrassinin. These compounds share similar antifungal properties and are produced by cruciferous plants in response to pathogen attack .
Uniqueness of Sinalexin: What sets sinalexin apart from other similar compounds is its potent antifungal activity and its specific detoxification pathway. Unlike other phytoalexins, sinalexin undergoes a unique reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
属性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
4-methoxy-[1,2]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2OS/c1-13-12-9-5-3-2-4-7(9)8-6-11-14-10(8)12/h2-6H,1H3 |
InChI 键 |
MCKJZUFMGOTAKT-UHFFFAOYSA-N |
规范 SMILES |
CON1C2=CC=CC=C2C3=C1SN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
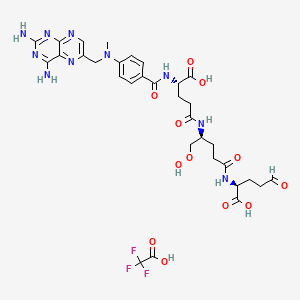
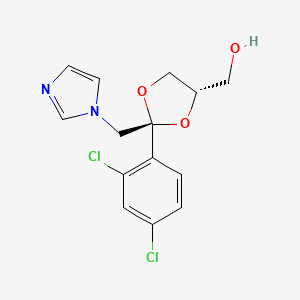
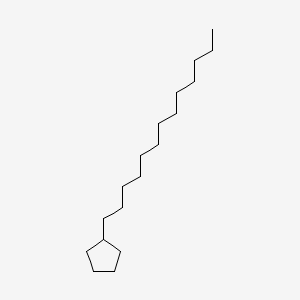
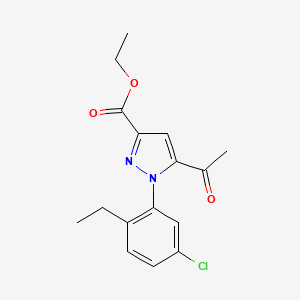
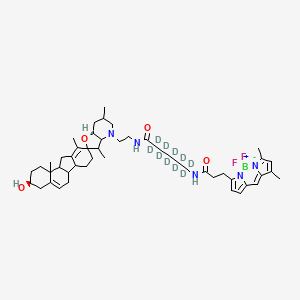
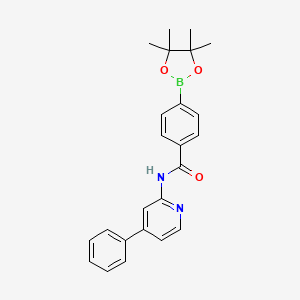

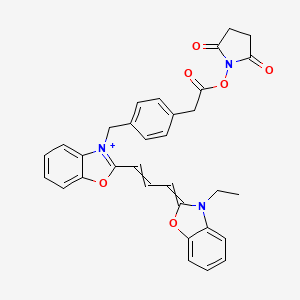
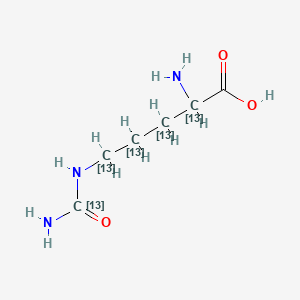
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)

